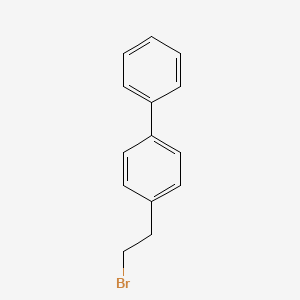

1,1'-Biphenyl, 4-(2-bromoethyl)-

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pharmaceutical and Molecular Studies

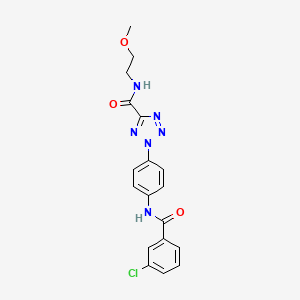

1,1'-Biphenyl, 4-(2-bromoethyl)- derivatives demonstrate significant potential in pharmaceutical research, particularly in the inhibition of enzymes like tyrosinase. This enzyme is involved in the synthesis of melanin, thus compounds targeting tyrosinase are valuable in treating hyperpigmentation disorders and in cosmetic applications. A study synthesized a series of biphenyl-based ester derivatives and found that some exhibited notable anti-tyrosinase activities, comparable to standard inhibitors. Further molecular docking studies confirmed the inhibitory mechanism, revealing that these compounds bind at the active-site entrance of the enzyme (Kwong et al., 2017).

Material Science and Luminescence

In material science, biphenyl carbazole-based derivatives of 1,1'-Biphenyl, 4-(2-bromoethyl)- are utilized due to their luminescent properties. Two compounds were synthesized and characterized, demonstrating high thermal stability and distinct luminescence properties. These characteristics make them suitable for applications in optoelectronic devices. The compounds displayed unique crystalline structures and intermolecular interactions, contributing to their luminescent behavior (Tang et al., 2021).

Environmental Studies

The environmental impact of 1,1'-Biphenyl, 4-(2-bromoethyl)- derivatives has been studied in the context of electronic waste combustion. Compounds emitted during the combustion process, including derivatives of 1,1'-Biphenyl, were identified to have estrogenic activities. This discovery is crucial for understanding the toxicological risks associated with electronic waste and for developing strategies to mitigate these risks (Owens et al., 2007).

Polymer Science

In the field of polymer science, 1,1'-Biphenyl, 4-(2-bromoethyl)- is used in the synthesis of dendrimers and other polymeric materials. For instance, the synthesis of "willowlike" thermotropic dendrimers involved the use of monomers derived from 1,1'-Biphenyl, 4-(2-bromoethyl)-. These materials have potential applications in advanced technologies due to their structural properties and phase behavior (Percec et al., 1994).

Propriétés

IUPAC Name |

1-(2-bromoethyl)-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGZWZOGXPFMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromoethyl)-1,1'-biphenyl | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2405689.png)

![(2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405698.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2405699.png)

![N-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2405700.png)

![(E)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2405701.png)

![(E)-2-methyl-N-(naphthalen-1-ylmethylene)benzo[d]thiazol-6-amine](/img/structure/B2405709.png)

![3-[Ethyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B2405710.png)